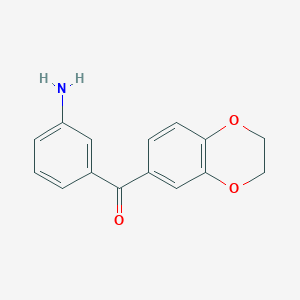

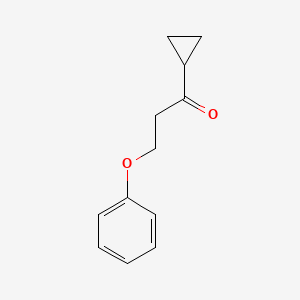

![molecular formula C12H9NO4S B1519252 2-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]essigsäure CAS No. 1097005-91-8](/img/structure/B1519252.png)

2-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]essigsäure

Übersicht

Beschreibung

2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase (COX)-Hemmung

Diese Verbindung wurde auf ihr Potenzial als COX-Hemmer bewertet, was für die Entwicklung nichtsteroidaler Antirheumatika (NSAR) von Bedeutung ist. Diese Medikamente werden häufig wegen ihrer analgetischen, entzündungshemmenden und fiebersenkenden Wirkungen eingesetzt. Die Fähigkeit der Verbindung, COX-Enzyme zu hemmen, könnte sie zu einem wertvollen Kandidaten für die Behandlung von Erkrankungen wie Arthritis und Rheumatismus machen .

Zytotoxizität gegen Krebszellen

Forschungen haben gezeigt, dass Derivate dieser Verbindung eine zytotoxische Aktivität gegen Gebärmutterhalskarzinomzellen (HeLa) aufweisen. Dies deutet auf eine mögliche Anwendung in der Krebstherapie hin, bei der die Verbindung zur gezielten Zerstörung von Krebszellen eingesetzt werden könnte .

Arzneimittelsynthese und -design

Der Benzodioxol-Kern dieser Verbindung ist ein Schlüsselelement im Arzneimittel-Design. Er wurde bei der Synthese neuer Verbindungen mit verschiedenen biologischen Wirkungen eingesetzt, darunter das Potenzial zur Bekämpfung von Krankheiten wie Schistosomiasis, Epilepsie und Tuberkulose .

Antibakterielle Aktivität

Benzodioxol-Derivate haben eine antimikrobielle Wirksamkeit gezeigt. Diese Verbindung könnte Teil einer neuen Klasse von antimikrobiellen Wirkstoffen sein, was angesichts der zunehmenden Besorgnis über Antibiotikaresistenz von entscheidender Bedeutung ist .

Aromastoff in der Lebensmittelindustrie

Obwohl es nicht direkt mit der betreffenden Verbindung zusammenhängt, werden Benzodioxol-Derivate manchmal als Aromastoffe verwendet. Dies deutet auf eine mögliche Anwendung in der Lebensmittelwissenschaft hin, bei der die Verbindung zur Entwicklung neuer Aromen oder Lebensmittelzusatzstoffe beitragen könnte .

Identifizierung der biologischen Rolle

Die Verbindung wurde in Organismen wie Sarcophaga peregrina identifiziert, was auf eine biologische Rolle hindeutet, die weiter untersucht werden könnte. Das Verständnis ihrer Funktion in biologischen Systemen könnte zu Erkenntnissen über ihre möglichen therapeutischen Anwendungen führen .

Analytische Chemie

Angesichts der detaillierten Charakterisierung dieser Verbindung mit Techniken wie FTIR, HRMS und NMR dient sie als ausgezeichnetes Thema für die analytische Chemieforschung. Dies könnte zur Entwicklung neuer analytischer Methoden oder zur Verbesserung bestehender Methoden beitragen .

Studium der pharmakologischen Wirkungen

Die breiten pharmakologischen Wirkungen der Verbindung, wie z. B. analgetische und fiebersenkende Eigenschaften, machen sie zu einem interessanten Thema in der Pharmakologie. Die Untersuchung dieser Wirkungen könnte zur Entdeckung neuer therapeutischer Anwendungen oder zur Verbesserung unseres Verständnisses von Arzneimittelmechanismen führen .

Wirkmechanismus

Target of Action

The primary target of 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid is the Cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of important prostaglandins, which play significant roles in various biological responses .

Mode of Action

2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid acts as a competitive inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing the normal substrate, arachidonic acid, from accessing the site. This inhibits the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes by 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid affects the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, thromboxanes, and prostacyclins, which are involved in inflammation, pain, and fever processes .

Result of Action

The inhibition of COX enzymes by 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid leads to a decrease in the production of prostaglandins and other related compounds . This can result in reduced inflammation, pain, and fever, making this compound potentially useful as an analgesic or anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-11(15)4-8-5-18-12(13-8)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUQPTVVOCTKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)

![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione](/img/structure/B1519184.png)

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)